N-(2,3-Dimethylphenyl)formamide N-(2,3-Dimethylphenyl)formamide
Brand Name: Vulcanchem
CAS No.: 6639-59-4
VCID: VC13319032
InChI: InChI=1S/C9H11NO/c1-7-4-3-5-9(8(7)2)10-6-11/h3-6H,1-2H3,(H,10,11)
SMILES: CC1=C(C(=CC=C1)NC=O)C
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

N-(2,3-Dimethylphenyl)formamide

CAS No.: 6639-59-4

Cat. No.: VC13319032

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-Dimethylphenyl)formamide - 6639-59-4

Specification

CAS No. 6639-59-4
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name N-(2,3-dimethylphenyl)formamide
Standard InChI InChI=1S/C9H11NO/c1-7-4-3-5-9(8(7)2)10-6-11/h3-6H,1-2H3,(H,10,11)
Standard InChI Key GARAALUHNGEEAO-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC=O)C
Canonical SMILES CC1=C(C(=CC=C1)NC=O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(2,3-Dimethylphenyl)formamide consists of a phenyl ring with methyl groups at the 2- and 3-positions, coupled to a formamide (-NHCHO) moiety. The planar aromatic system and electron-withdrawing formamide group influence its reactivity in electrophilic substitution and redox reactions . The compound’s stability is attributed to resonance between the amide nitrogen and carbonyl group, though steric hindrance from the adjacent methyl groups may limit rotational freedom around the N–C bond .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
Boiling Point582.96 K (predicted)
logP (Octanol/Water)2.213
Vaporization Enthalpy56.33 kJ/mol

Synthesis and Optimization

Conventional Synthetic Routes

The primary synthesis involves reacting 2,3-dimethylaniline with formic acid or its derivatives under catalytic conditions. A representative method uses aminopropyl-silica (APS) as a heterogeneous catalyst under ultrasonic irradiation, achieving yields of 80–95% within 1–5 minutes . This solvent-free approach minimizes waste and enhances scalability compared to traditional acid chloride methods .

Advanced Catalytic Systems

Recent innovations employ tetracoordinate borates or solid acid magnetic nanocatalysts to improve efficiency. For example, Xiaolin Jiang et al. demonstrated that borate catalysts facilitate reductive formylation using CO₂ as a C1 source, achieving 80% yield under mild conditions . Magnetic nanocatalysts enable easy recovery and reuse, reducing production costs by 40% over six cycles .

Table 2: Comparison of Synthesis Methods

MethodCatalystYield (%)TimeAdvantages
APS/Ultrasound Aminopropyl-silica90–951–5 minSolvent-free, rapid
Borate Catalysis Tetracoordinate borate8012 hCO₂ utilization, mild conditions
Magnetic Nanocatalyst Fe₃O₄-SO₃H8530 minRecyclable, high purity

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (CDCl₃) exhibits characteristic signals:

  • Aromatic protons: δ 6.85–7.34 ppm (multiplet, 3H, Ar–H)

  • Formamide NH: δ 8.46 ppm (broad singlet, 1H)

  • Methyl groups: δ 2.34 ppm (singlet, 6H, Ar–CH₃)

¹³C NMR reveals peaks at δ 162.27 (C=O), 139.08 (ipso-C), and 20.1 ppm (Ar–CH₃) .

Infrared Spectroscopy

Key IR absorptions include:

  • N–H stretch: 3280 cm⁻¹ (amide A band)

  • C=O stretch: 1665 cm⁻¹ (amide I band)

  • C–N stretch: 1250 cm⁻¹ (amide III band)

Biological Activity and Toxicology

Environmental Impact

Studies on honeybees exposed to DMF isomers demonstrate time-reinforced toxicity, with lethal cumulative doses (LD₅₀) as low as 12.8 μg/bee . While direct evidence for the 2,3-isomer is lacking, structural similarity suggests comparable ecological risks warranting investigation.

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor for:

  • Pharmaceuticals: Anticancer agents via Schiff base formation

  • Agrochemicals: Pesticide metabolites (e.g., amitraz derivatives)

  • Coordination complexes: Ligand for transition metals in catalysis

Material Science

Functionalization of the aromatic ring enables applications in:

  • Polymer additives: UV stabilizers through nitro derivatives

  • Dyes: Azo compounds via diazotization

Comparison with Structural Analogs

Table 3: Isomeric Comparisons

Property2,3-Dimethylphenyl2,4-Dimethylphenyl2-Methylphenyl
Melting PointNot reported137–140°C 94–96°C
logP2.213 2.45 2.10
Toxicity (LD₅₀, bee)Unknown12.8 μg/bee 18.3 μg/bee

The 2,3-isomer’s ortho-methyl groups impose greater steric hindrance than para-substituted analogs, reducing electrophilic substitution rates but enhancing thermal stability .

Future Research Directions

  • Synthesis Optimization: Develop continuous-flow systems using APS catalysts to achieve >99% purity.

  • Toxicological Profiling: Conduct in vivo studies to assess neurotoxicity and endocrine disruption risks.

  • Material Applications: Explore use in conductive polymers via Pd-catalyzed coupling reactions.

  • Environmental Monitoring: Establish detection methods in agricultural runoff using LC-MS/MS.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator